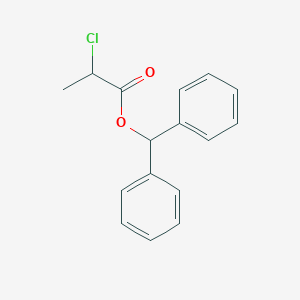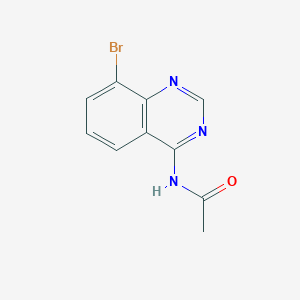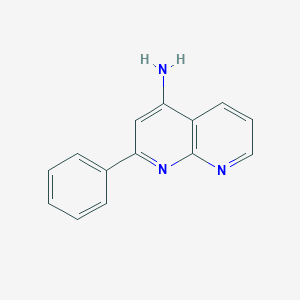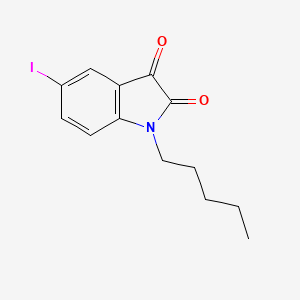
5-iodo-1-pentyl-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1-pentylindole-2,3-dione is a synthetic indole derivative Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals This particular compound features an iodine atom at the 5-position and a pentyl group at the 1-position of the indole ring, with a dione functionality at the 2,3-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1-pentylindole-2,3-dione typically involves the following steps:
Starting Material: The synthesis begins with an appropriate indole precursor.
Pentylation: The pentyl group is introduced at the 1-position through alkylation reactions, often using pentyl halides in the presence of a base.
Dione Formation: The dione functionality at the 2,3-positions is introduced through oxidation reactions, using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of 5-iodo-1-pentylindole-2,3-dione would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to corresponding alcohols or other reduced forms.
Substitution: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or organometallic reagents.
Major Products:
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: Alcohols or other reduced forms of the dione.
Substitution Products: Indole derivatives with different functional groups at the 5-position.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use in studying biological processes involving indole derivatives.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-iodo-1-pentylindole-2,3-dione would depend on its specific application. In general, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the iodine atom and the dione functionality may influence its binding affinity and specificity for these targets, potentially leading to unique biological effects.
Comparison with Similar Compounds
5-Iodoindole-2,3-dione: Lacks the pentyl group at the 1-position.
1-Pentylindole-2,3-dione: Lacks the iodine atom at the 5-position.
5-Bromo-1-pentylindole-2,3-dione: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 5-Iodo-1-pentylindole-2,3-dione is unique due to the combination of the iodine atom at the 5-position, the pentyl group at the 1-position, and the dione functionality at the 2,3-positions. This unique combination of structural features may result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H14INO2 |
|---|---|
Molecular Weight |
343.16 g/mol |
IUPAC Name |
5-iodo-1-pentylindole-2,3-dione |
InChI |
InChI=1S/C13H14INO2/c1-2-3-4-7-15-11-6-5-9(14)8-10(11)12(16)13(15)17/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
CZICQSMTCLPYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)I)C(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl thieno[2,3-b]furan-5-carboxylate](/img/structure/B13874799.png)
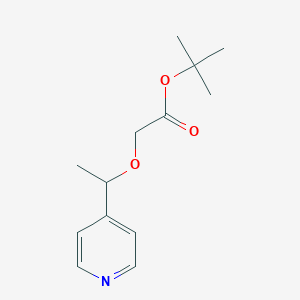
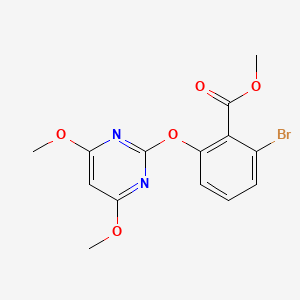
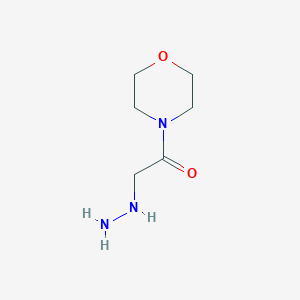
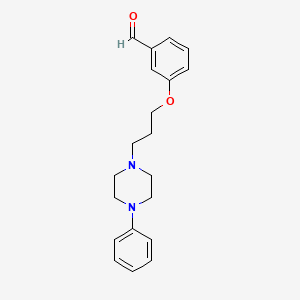
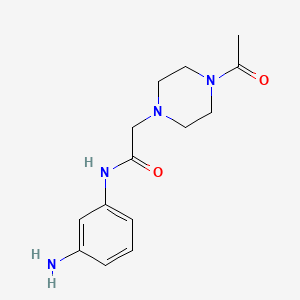
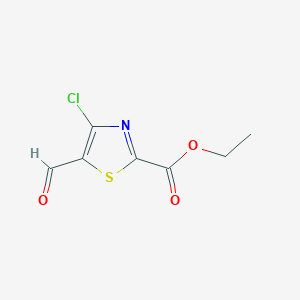
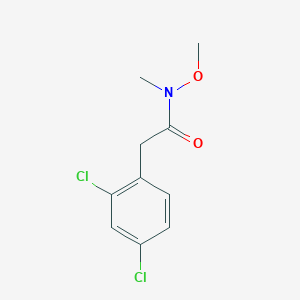

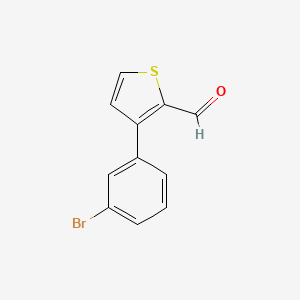
![3-Tert-butylimidazo[1,2-c]quinazoline](/img/structure/B13874856.png)
